molecular formula C6H7BrS B3329427 2-(Bromomethyl)-5-methylthiophene CAS No. 59311-24-9

2-(Bromomethyl)-5-methylthiophene

Cat. No.: B3329427
CAS No.: 59311-24-9
M. Wt: 191.09 g/mol
InChI Key: WRVNJUJFUXXZJU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylthiophene: is an organobromine compound with a thiophene ring substituted by a bromomethyl group at the 2-position and a methyl group at the 5-position. Thiophene derivatives are known for their aromaticity and stability, making them valuable in various chemical applications. The presence of the bromomethyl group introduces reactivity, allowing for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-methylthiophene typically involves the bromination of 5-methylthiophene. One common method is the bromination of 5-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2-(Bromomethyl)-5-methylthiophene can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various functionalized thiophene derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in the formation of 5-methylthiophene.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-5-methylthiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in materials science and pharmaceuticals.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties

Medicine: Thiophene derivatives, including those derived from this compound, are explored for their potential as therapeutic agents. Their aromatic structure and functionalizability make them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the incorporation of thiophene units into polymer backbones, enhancing material properties.

Comparison with Similar Compounds

    2-(Bromomethyl)thiophene: Lacks the methyl group at the 5-position, making it less sterically hindered.

    2-(Chloromethyl)-5-methylthiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

    2-(Bromomethyl)-3-methylthiophene: The methyl group is at the 3-position, altering the electronic properties of the thiophene ring.

Uniqueness: 2-(Bromomethyl)-5-methylthiophene is unique due to the specific positioning of the bromomethyl and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(bromomethyl)-5-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVNJUJFUXXZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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